Lithium(1+) 3-fluoro-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 3-fluoro-2-hydroxypropanoate is an organofluorine compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound consists of a lithium ion (Li+) paired with 3-fluoro-2-hydroxypropanoate, a fluorinated organic molecule. The presence of both lithium and fluorine atoms in its structure imparts distinctive characteristics that make it valuable for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+) 3-fluoro-2-hydroxypropanoate typically involves the reaction of lithium hydroxide (LiOH) with 3-fluoro-2-hydroxypropanoic acid. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization. The general reaction can be represented as follows:
LiOH+3-fluoro-2-hydroxypropanoic acid→Lithium(1+) 3-fluoro-2-hydroxypropanoate+H2O
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors ensures consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 3-fluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group (-OH) can be oxidized to a carbonyl group (C=O) under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products Formed
Oxidation: Formation of 3-fluoro-2-oxopropanoate.
Reduction: Regeneration of 3-fluoro-2-hydroxypropanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Lithium(1+) 3-fluoro-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential effects on biological systems, particularly in the study of enzyme inhibition and metabolic pathways.
Medicine: Explored for its potential therapeutic applications, including its role as a lithium salt in mood stabilization and its fluorinated moiety in drug design.
Industry: Utilized in the development of advanced materials, including electrolytes for lithium-ion batteries and other energy storage devices.
Mechanism of Action
The mechanism of action of Lithium(1+) 3-fluoro-2-hydroxypropanoate involves its interaction with various molecular targets and pathways:
Lithium Ion: The lithium ion can inhibit enzymes such as glycogen synthase kinase 3 (GSK-3) and inositol monophosphatase, which are involved in mood regulation and neuroprotection
Fluorinated Moiety: The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it more effective in crossing biological membranes and reaching its target sites.
Comparison with Similar Compounds
Similar Compounds
Lithium 3-hydroxypropanoate: Lacks the fluorine atom, resulting in different chemical properties and biological activity.
Sodium 3-fluoro-2-hydroxypropanoate: Similar structure but with sodium instead of lithium, leading to different pharmacokinetics and pharmacodynamics.
Potassium 3-fluoro-2-hydroxypropanoate: Similar to the sodium salt but with potassium, affecting its solubility and reactivity.
Uniqueness
Lithium(1+) 3-fluoro-2-hydroxypropanoate is unique due to the combination of lithium and fluorine in its structure. This dual functionality imparts distinctive chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C3H4FLiO3 |
---|---|
Molecular Weight |
114.0 g/mol |
IUPAC Name |
lithium;3-fluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C3H5FO3.Li/c4-1-2(5)3(6)7;/h2,5H,1H2,(H,6,7);/q;+1/p-1 |
InChI Key |
RCCUORIHBOVMRY-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C(C(C(=O)[O-])O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.